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molecular formula C6H7NO2S B1326560 2-Ethylthiazole-4-carboxylic acid CAS No. 769124-05-2

2-Ethylthiazole-4-carboxylic acid

Cat. No. B1326560
M. Wt: 157.19 g/mol
InChI Key: NMBMFJUWTJAVBG-UHFFFAOYSA-N
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Patent
US08273774B2

Procedure details

Lithium hydroxide (1.405 g, 58.68 mmol) in water (13.75 mL) was sonicated for 10 min before being added to a stirred mixture of ethyl 2-ethylthiazole-4-carboxylate (2.78 g, 15.01 mmol) in THF (55 mL). The reaction was stirred art RT overnight. The solution was diluted with water and extracted with EtOAc (×3). The organic extracts were discarded. The aqueous was acidified with 2M HCl and extracted with EtOAc (×3). The combined organic layers were washed with brine, dried over magnesium sulphate, filtered and evaporated in vacuo to give the sub-title compound as a brown oil which solidified on standing to give a waxy solid. Yield: 1.02 g
Quantity
1.405 g
Type
reactant
Reaction Step One
Name
Quantity
13.75 mL
Type
solvent
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH2:3]([C:5]1[S:6][CH:7]=[C:8]([C:10]([O:12]CC)=[O:11])[N:9]=1)[CH3:4]>O.C1COCC1>[CH2:3]([C:5]1[S:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[N:9]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.405 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
13.75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.78 g
Type
reactant
Smiles
C(C)C=1SC=C(N1)C(=O)OCC
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred art RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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